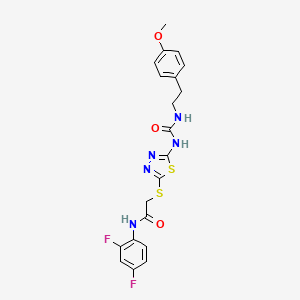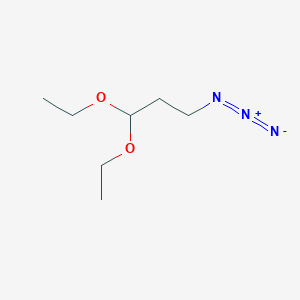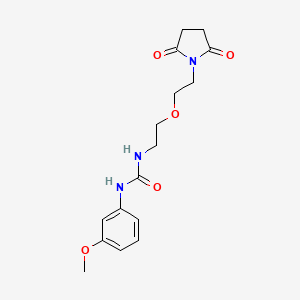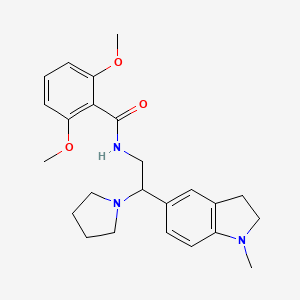![molecular formula C21H29N3O6 B2956999 Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate CAS No. 857494-04-3](/img/structure/B2956999.png)
Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H29N3O6 and its molecular weight is 419.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
This compound is a product of the Biginelli reaction, which is a multicomponent chemical reaction used to synthesize dihydropyrimidinone (DHPM) derivatives . It’s particularly interesting as a side product in reactions involving 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea. The compound’s synthesis and structural elucidation can provide insights into the mechanistic pathways of the Biginelli reaction and its variants.
Heterostilbene Derivatives
As a heterostilbene derivative, this compound contributes to the study of stilbene chemistry, which is significant due to the biological activities of stilbenes, such as anti-inflammatory, anticancer, and antioxidant properties . Research in this area could lead to the development of new pharmaceuticals or supplements.
Stress-Induced Gastric Ulceration Prevention
Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which is structurally related to the compound , have been evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats . This suggests potential applications in developing treatments for gastrointestinal disorders.
Conformational Analysis
The compound can be used in conformational studies to understand the spatial arrangement of its molecular structure. Such studies are crucial for predicting the reactivity and interaction of the compound with biological targets .
Catalysis Research
The synthesis of this compound involves PTSA (p-Toluenesulfonic acid) as a catalyst. Studying its role in the reaction can enhance our understanding of acid-catalyzed transformations and may lead to the discovery of more efficient catalysts for industrial chemical processes .
Solvent Effects
Ethanol is used as a solvent in the synthesis of this compound. Research into how different solvents affect the reaction outcome can provide valuable information for optimizing reaction conditions and yields .
Multicomponent Reaction Dynamics
The compound is a result of a multicomponent reaction. Studying its formation can shed light on the dynamics of such reactions, which are highly valued for their efficiency and the complexity of molecules they can create .
Propriétés
IUPAC Name |
ethyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6/c1-4-30-21(27)23-11-9-22(10-12-23)16-14-19(25)24(20(16)26)8-7-15-5-6-17(28-2)18(13-15)29-3/h5-6,13,16H,4,7-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYMWLOQWJZUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2956917.png)



![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956923.png)



![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2956929.png)

![4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine](/img/structure/B2956933.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2956936.png)
